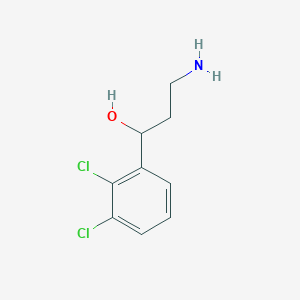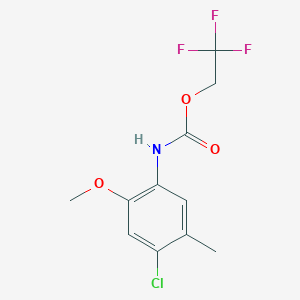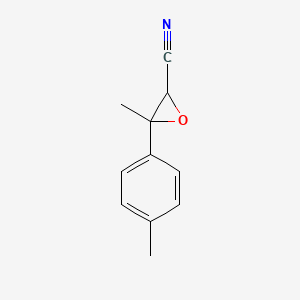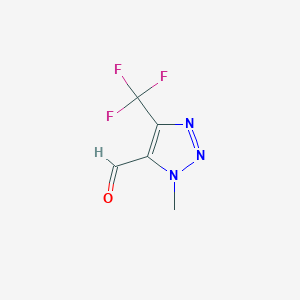
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The methyl and trifluoromethyl groups are introduced through subsequent reactions, such as alkylation and trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
-
Formation of Azide Intermediate:
- Reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding azide.
-
Cycloaddition Reaction:
- The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
化学反応の分析
Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
1-Methyl-4-(trifluoromethyl)-1H-imidazole: Another heterocyclic compound with similar structural features but different chemical properties.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl group but belongs to a different class of compounds.
Uniqueness: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the triazole ring, trifluoromethyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H4F3N3O |
|---|---|
分子量 |
179.10 g/mol |
IUPAC名 |
3-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C5H4F3N3O/c1-11-3(2-12)4(9-10-11)5(6,7)8/h2H,1H3 |
InChIキー |
FHPMRHXSVBJYHE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



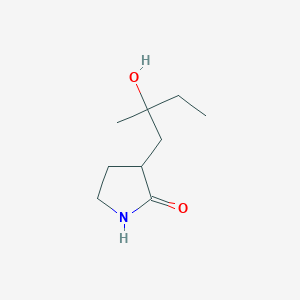
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
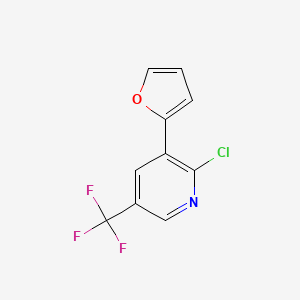
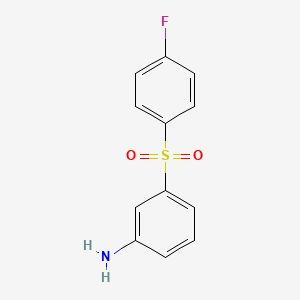
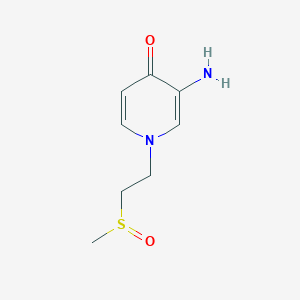
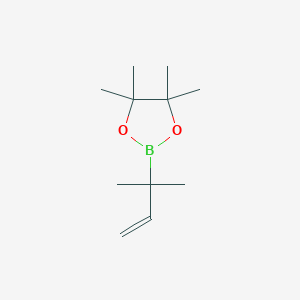
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
